![molecular formula C13H22N4OS B2632956 4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-13-8](/img/structure/B2632956.png)

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

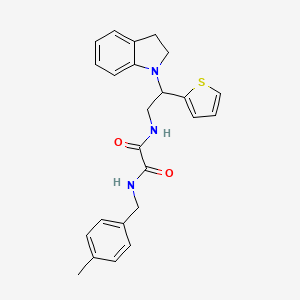

The compound “4-[(4-Methylpiperazino)methyl]benzaldehyde” is a related compound with a molecular weight of 218.3 g/mol . Another related compound is "4-(4-Methylpiperazino)-1,2-benzenediamine" .

Synthesis Analysis

A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride from commercially available and inexpensive starting materials with enhanced yields has been described . The title compound is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in potassium carbonate presence and in n-butanol medium at room temperature .

Molecular Structure Analysis

The InChI Key for “4-[(4-Methylpiperazino)methyl]benzaldehyde” is DJJFKXUSAXIMLS-UHFFFAOYSA-N . For “4-(4-Methylpiperazino)-1,2-benzenediamine”, the InChI Key is RTDKAEOVZXYWJW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of “4-[(4-Methylpiperazino)methyl]benzaldehyde” is 218.3 g/mol . For “4-(4-Methylpiperazino)-1,2-benzenediamine”, the average mass is 206.287 Da .

Wissenschaftliche Forschungsanwendungen

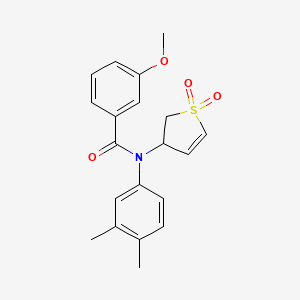

Synthesis and Chemical Properties

- Fused Polycyclic Nitrogen-Containing Heterocycles : The condensation of specific thiazolidines with morpholino and methylpiperazino derivatives leads to thiazoloquinoxalines, indicating the utility of such compounds in synthesizing complex heterocycles with potential chemical and pharmaceutical applications (Mamedov et al., 2009).

- Synthesis of Benzimidazoles : A novel approach for synthesizing benzimidazoles incorporating the morpholine or methylpiperazino skeleton as glucosidase inhibitors with antioxidant activity is demonstrated, showcasing the potential for developing new therapeutic agents (Özil et al., 2018).

Biological Applications

- Antimicrobial Activity : Mannich bases carrying morpholine or methylpiperazino groups have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Ashok et al., 2007).

- Anticancer Potential : Compounds with the 1,3-thiazol-2-yl morpholine structure have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, suggesting their utility in cancer research and potential therapeutic applications (Alexander et al., 2008).

Antioxidant and Antifungal Effects

- Synthesis and Evaluation of Thiazolidinone Analogues : Novel thiazolidinone derivatives have been synthesized and assessed for in vitro antioxidant, antibacterial, and antifungal activities, indicating the broad applicability of such compounds in medicine and biology (Adhikari et al., 2012).

Structural Studies

- Crystal Structure Analysis : Detailed structural analysis of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, elucidates the molecular conformation and interactions, contributing to the understanding of the chemical behavior of these compounds (Franklin et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4OS/c1-15-2-4-16(5-3-15)11-12-10-14-13(19-12)17-6-8-18-9-7-17/h10H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKGRZUQBBNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)